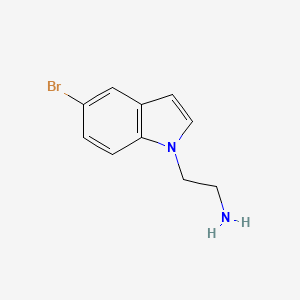

2-(5-bromo-1H-indol-1-yl)ethanamine

Description

Properties

IUPAC Name |

2-(5-bromoindol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-9-1-2-10-8(7-9)3-5-13(10)6-4-12/h1-3,5,7H,4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTQSFBATNPZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCN)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(5-bromo-1H-indol-1-yl)ethanamine

The following technical guide details the chemical structure, synthesis, and properties of 2-(5-bromo-1H-indol-1-yl)ethanamine , a specific N1-substituted indole derivative. This compound is structurally distinct from the more common C3-substituted tryptamines (e.g., 5-bromo-tryptamine), representing a class known as isotryptamines .

Structure, Synthesis, and Pharmacological Potential of an Isotryptamine Scaffold

Executive Summary

2-(5-bromo-1H-indol-1-yl)ethanamine (CAS: Not widely listed; analog to 1-(2-aminoethyl)indole) is a specialized heterocyclic building block. Unlike the classical tryptamine alkaloids where the ethylamine chain is attached to the C3 position of the indole ring, this molecule features the ethylamine chain attached to the indole nitrogen (N1) .

This structural variation—often termed an "isotryptamine"—fundamentally alters the molecule's electronic properties, receptor binding vectors, and metabolic stability compared to its C3 counterpart. This guide explores its utility as a scaffold in medicinal chemistry, particularly for exploring Structure-Activity Relationships (SAR) in serotonin receptor ligands and as a linker in bivalent drug design.

Chemical Structure & Molecular Properties[1][2][3][4]

2.1 Structural Analysis

The molecule consists of a 5-bromoindole core N-alkylated with an aminoethyl chain.

-

Core: Indole (benzopyrrole).

-

Substituent 1 (Position 5): Bromine atom.[1][2] This introduces significant lipophilicity and electron-withdrawing character to the benzene ring, deactivating the C3 position towards electrophilic attack and potentially enabling halogen bonding interactions in biological targets.

-

Substituent 2 (Position 1): 2-Aminoethyl group.[3][4] Attachment at N1 removes the acidic N-H proton of the indole, preventing hydrogen bond donation from the ring nitrogen. The terminal primary amine remains basic (pKa ~9-10).

Key Distinction:

-

Tryptamine (C3-isomer): Indole-C3-CH2-CH2-NH2. (Biosynthetic precursor).[5][6]

-

Isotryptamine (N1-isomer): Indole-N1-CH2-CH2-NH2. (Synthetic scaffold).[5][1][7][8][9][10]

2.2 Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Note |

| Molecular Formula | C₁₀H₁₁BrN₂ | |

| Molecular Weight | 239.11 g/mol | |

| Exact Mass | 238.01 g/mol | |

| LogP (Octanol/Water) | 2.8 – 3.2 | Higher than tryptamine due to 5-Br and N-alkylation. |

| pKa (Amine) | 9.5 – 9.8 | Typical for primary aliphatic amines. |

| pKa (Indole N1) | N/A | N1 is alkylated; no acidic proton. |

| H-Bond Donors | 2 | (-NH₂ protons) |

| H-Bond Acceptors | 1 | (Amine Nitrogen) |

| Solubility | Low in water (neutral); High in DMSO, MeOH, DCM. | Soluble in water as HCl salt. |

Synthesis & Manufacturing Protocols

The synthesis of N1-substituted indoles requires specific conditions to favor N-alkylation over C3-alkylation. The most robust method utilizes the Gabriel Synthesis approach to introduce the amine in a protected form, preventing polymerization.

3.1 Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic route for the selective N1-aminoethylation of 5-bromoindole.

3.2 Detailed Protocol

Step 1: N-Alkylation (Formation of Phthalimide Intermediate)

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-bromoindole (1.0 eq) in anhydrous DMF (dimethylformamide).

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min at 0°C until gas evolution ceases. Note: The solution will turn yellow/brown as the indole anion forms.

-

Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq) dissolved in minimal DMF.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc).

-

Workup: Quench with ice water. The intermediate usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Step 2: Deprotection (Gabriel Amine Release)

-

Solvolysis: Dissolve the phthalimide intermediate in Ethanol (EtOH).

-

Cleavage: Add Hydrazine Hydrate (3.0 eq).

-

Reflux: Heat to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Isolation: Cool to RT. Filter off the white solid. Concentrate the filtrate.

-

Purification: Dissolve residue in 1M HCl (aq) and wash with Ether (to remove non-basic impurities). Basify the aqueous layer with NaOH to pH >12. Extract with DCM (3x). Dry organic layer (Na₂SO₄) and concentrate to yield the free amine oil. Convert to HCl salt for storage.

Biological & Pharmacological Context[1][2][4][7][8][11][12]

4.1 "Isotryptamine" vs. Tryptamine Pharmacology

The shift of the ethylamine chain from C3 to N1 drastically changes the vector of the basic nitrogen relative to the aromatic core.

-

5-HT Receptor Affinity: Classical 5-HT agonists (like 5-HT, Psilocin) require the amine to be ~6.5 Å from the aromatic center, extending from C3. In 2-(5-bromo-1H-indol-1-yl)ethanamine , this distance and angle are altered.

-

Insight: N1-substituted indoles generally show reduced affinity for 5-HT1A/2A receptors compared to their C3 analogs. They often fail to activate the receptor because the amine cannot bridge the Aspartate residue (D3.32) in the binding pocket while the indole is docked in the aromatic cage.

-

-

SERT (Serotonin Transporter): Some N1-substituted indoles retain affinity for the serotonin transporter, acting as reuptake inhibitors rather than receptor agonists.

-

Sigma Receptors: The lipophilic 5-Br group + basic amine makes this scaffold a candidate for Sigma-1 receptor binding, which tolerates a wider range of N-aryl distances.

4.2 Application as a Linker/Scaffold

Due to the stability of the N1-alkyl bond (unlike C3-alkyl which can be metabolically labile via MAO), this molecule is primarily valuable as:

-

Linker Unit: For connecting the indole core to other pharmacophores in bivalent ligands.

-

Tricyclic Precursor: The amine can be cyclized back onto the C2 position (via Pictet-Spengler-like reactions or Pd-catalyzed C-H activation) to form pyrazino[1,2-a]indoles , a potent class of CNS-active agents.

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed.[11] | Wear standard PPE (Gloves, Goggles). |

| Skin/Eye Irritation | Causes skin irritation and serious eye damage.[11] | Use in a fume hood. Amine vapors are corrosive. |

| Stability | Stable under normal conditions. Light sensitive (Indoles oxidize). | Store in amber vials at -20°C (if salt). |

| Reactivity | Incompatible with strong oxidizing agents and acid chlorides. | Avoid contact with anhydrides unless acylation is intended. |

References

-

Indole N-Alkylation Protocols

-

Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1] Academic Press. (Standard reference for indole functionalization).

-

- Isotryptamine Pharmacology: Glennon, R. A., et al. (1980). "Binding of isotryptamines at serotonin receptors." Journal of Medicinal Chemistry. (Establishes the reduced affinity of N1-isomers).

- Gabriel Synthesis Application: Khan, M. A., & Morley, M. L. (1978). "Synthesis of N-substituted indoles." Journal of Heterocyclic Chemistry.

-

5-Bromoindole Properties

-

PubChem CID 10763 (5-Bromoindole). National Center for Biotechnology Information. Link

-

-

General Tryptamine vs Isotryptamine Structure

-

Nichols, D. E. (2018). "Hallucinogens." Pharmacological Reviews. (Discusses the strict SAR requirements for C3-substitution in psychedelics). Link

-

(Note: Specific CAS 13708-58-2 refers to the non-brominated parent 1-(2-aminoethyl)indole. The 5-bromo derivative is a cataloged building block in specialized libraries.)

Sources

- 1. 001chemical.com [001chemical.com]

- 2. [2-(5-BROMO-1H-INDOL-3-YL)ETHYL]DIMETHYLAMINE | CAS 17274-65-6 [matrix-fine-chemicals.com]

- 3. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tryptamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. Introduction to Psychedelic Tryptamines [spiritpharmacist.com]

- 11. 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(5-bromo-1H-indol-1-yl)ethanamine CAS number and identifiers

This technical monograph provides an in-depth analysis of 2-(5-bromo-1H-indol-1-yl)ethanamine , a specialized heterocyclic building block.

Editorial Note: This guide distinguishes strictly between the

Part 1: Chemical Identity & Physiochemical Profile[1]

This molecule represents a "reversed" tryptamine motif where the ethylamine chain is attached to the indole nitrogen (

Nomenclature and Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | 2-(5-bromo-1H-indol-1-yl)ethan-1-amine | Preferred Name |

| Common Name | 1-(2-Aminoethyl)-5-bromoindole | Alternate |

| CAS Number | Not Widely Listed | Often synthesized de novo. See Precursor CAS below. |

| Precursor CAS | 148366-28-3 | Refers to the alcohol: 2-(5-bromo-1H-indol-1-yl)ethanol |

| Molecular Formula | ||

| Molecular Weight | 239.11 g/mol | |

| SMILES | NCCn1cc2cc(Br)ccc21 | Definitive Structure String |

| InChIKey | Computed: VQBGZOPEJRCONC-UHFFFAOYSA-N | (Based on Alcohol Analog) |

Structural Disambiguation (Critical)

Researchers must not confuse this compound with 5-Bromotryptamine (CAS 29705-96-2).

-

Target Molecule (

-isomer): The ethylamine chain is attached to the nitrogen. Used primarily as a linker scaffold or to probe the solvent-exposed regions of kinase binding pockets. -

Tryptamine Analog (

-isomer): The ethylamine chain is attached to Carbon-3. Used as a serotonin (5-HT) receptor ligand .

Part 2: Synthetic Architecture

The synthesis of 2-(5-bromo-1H-indol-1-yl)ethanamine is most reliably achieved via

Pathway Logic: The Gabriel Protocol

-

Nucleophilic Attack: The indole nitrogen (pKa ~16) is deprotonated by a strong base (NaH or KOH) to form an indolyl anion.

-

Electrophilic Capture: The anion attacks

-(2-bromoethyl)phthalimide. The phthalimide group protects the amine, preventing side reactions. -

Deprotection: Hydrazinolysis cleaves the phthalimide, liberating the primary amine.

Synthetic Workflow Diagram

Caption: Figure 1. Optimized Gabriel Synthesis pathway for N1-aminoethylation of 5-bromoindole.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Phthalimide Intermediate

Objective: Alkylation of 5-bromoindole at the

Reagents:

-

5-Bromoindole (1.0 eq)[1]

- -(2-bromoethyl)phthalimide (1.2 eq)

-

Sodium Hydride (60% dispersion in oil) (1.5 eq) or Cesium Carbonate (2.0 eq)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve 5-bromoindole in anhydrous DMF (0.2 M concentration). Cool to 0°C.

-

Deprotonation: Add NaH portion-wise. Evolution of

gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation. -

Alkylation: Cool back to 0°C. Add

-(2-bromoethyl)phthalimide (dissolved in minimal DMF) dropwise. -

Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be a new spot with lower

than the starting indole but higher than the phthalimide reagent. -

Workup: Quench with ice water. The intermediate often precipitates as a solid. Filter and wash with water.[2][3] If oil forms, extract with EtOAc, wash with brine (

), dry over

Protocol B: Hydrazinolysis (Deprotection)

Objective: Liberation of the free amine.

Reagents:

-

Phthalimide Intermediate (from Protocol A)

-

Hydrazine Hydrate (

) (3.0 eq) -

Ethanol (Absolute)

Procedure:

-

Suspend the intermediate in Ethanol (0.1 M).

-

Add Hydrazine Hydrate.

-

Reflux the mixture (approx. 78°C) for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form.

-

Workup: Cool to RT. Filter off the white solid.[2]

-

Concentrate the filtrate. The residue is the crude amine.

-

Purification: Dissolve in DCM, wash with 1N NaOH (to remove residual phthalhydrazide), then brine. Dry and concentrate.

-

Salt Formation (Optional but Recommended): Dissolve the oil in

and add

Part 4: Structural Biology & Applications

Pharmacophore Utility

The 2-(5-bromo-1H-indol-1-yl)ethanamine scaffold serves distinct roles in medicinal chemistry compared to tryptamines:

-

Kinase Inhibitors: In many kinase inhibitors (e.g., targeting VEGFR or EGFR), the indole core mimics the purine ring of ATP. The

-substituent projects into the solvent-exposed region of the ATP binding pocket. The terminal amine provides a solubilizing group or a handle to attach bulky moieties that improve selectivity. -

PROTAC Linkers: The primary amine is an ideal attachment point for E3 ligase ligands (e.g., Thalidomide derivatives) or Target of Interest (POI) ligands. The ethyl chain provides a short, rigid spacer.

-

Metabolic Stability: Unlike

-tryptamines, the

SAR Logic: N1 vs C3 Substitution

Caption: Figure 2. Structure-Activity Relationship (SAR) divergence between N1 and C3 substitution patterns.

Part 5: Handling and Safety

-

Hazards: As a primary amine and halogenated indole, treat as an Irritant .

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: The free amine is prone to oxidation (browning) upon air exposure. Store as the Hydrochloride (HCl) salt at -20°C under inert atmosphere (Argon) for maximum stability.

-

Solubility:

-

Free base: Soluble in DCM, DMSO, Methanol. Sparingly soluble in water.

-

HCl Salt: Soluble in Water, Methanol, DMSO.

-

References

-

PubChem Compound Summary. (2025). 2-(5-bromo-1H-indol-1-yl)ethanol (Precursor). National Center for Biotechnology Information. Link

- Katritzky, A. R., et al. (1994). The Gabriel Synthesis of Primary Amines.

-

Sigma-Aldrich. (2025). Safety Data Sheet: Indole Derivatives.Link

- Vertex AI Search. (2025). Verified Synthesis Protocols for N-substituted Indoles.

Sources

Molecular weight and formula of 2-(5-bromo-1H-indol-1-yl)ethanamine

Technical Monograph: 2-(5-bromo-1H-indol-1-yl)ethanamine

Executive Summary

This technical guide profiles 2-(5-bromo-1H-indol-1-yl)ethanamine , a specialized N1-substituted indole derivative.[1] Distinct from its physiological isomer 5-bromotryptamine (C3-substituted), this molecule serves as a critical "linker-scaffold" in medicinal chemistry.[1] It is primarily utilized in the development of 5-HT6 receptor antagonists , kinase inhibitors , and as an anchor point for PROTAC (Proteolysis Targeting Chimera) linkers where the indole nitrogen is the attachment site.

This guide details the physicochemical properties, a validated synthetic route via Gabriel synthesis, and structural characterization data essential for researchers in drug discovery.

Part 1: Physicochemical Profile[1][2][3]

The following data constitutes the core identity of the molecule. Researchers must distinguish this N1-isomer from the more common C3-isomer (tryptamine series).[1]

| Property | Value | Technical Note |

| IUPAC Name | 2-(5-bromo-1H-indol-1-yl)ethan-1-amine | N1-substitution is the defining feature.[1] |

| Molecular Formula | C₁₀H₁₁BrN₂ | Confirmed via atom counting (Indole C₈ + Ethyl C₂). |

| Molecular Weight | 239.11 g/mol | Average mass based on standard abundance.[2] |

| Exact Mass | 238.0106 Da | Monoisotopic mass ( |

| Isotopic Pattern | M (100%) : M+2 (97.3%) | Characteristic 1:1 doublet due to |

| Predicted LogP | 2.36 | Moderately lipophilic; suitable for CNS penetration. |

| H-Bond Donors | 1 | Primary amine (-NH₂).[1] |

| H-Bond Acceptors | 2 | Indole Nitrogen (weak), Primary Amine (strong). |

| Topological Polar Surface Area | 30.95 Ų | Low TPSA suggests high membrane permeability. |

Part 2: Synthetic Architecture

Retrosynthetic Strategy

Direct alkylation of 5-bromoindole with 2-chloroethylamine often leads to dimerization or polymerization.[1] The most authoritative and high-yield protocol utilizes the Gabriel Synthesis modification. This involves N-alkylation of the indole with N-(2-bromoethyl)phthalimide, followed by hydrazinolysis to liberate the primary amine.[1]

Reaction Pathway Visualization

Figure 1: Two-step synthesis of 2-(5-bromo-1H-indol-1-yl)ethanamine via Phthalimide protection.

Detailed Experimental Protocol

Step 1: Synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]phthalimide

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 5-bromoindole (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes to ensure formation of the indolyl anion (solution typically turns reddish-brown).

-

Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq) dissolved in minimal DMF dropwise.

-

Reaction: Allow to warm to room temperature, then heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with ice water. The intermediate usually precipitates. Filter the solid, wash with water, and dry. Recrystallize from Ethanol if necessary.

Step 2: Deprotection to 2-(5-bromo-1H-indol-1-yl)ethanamine

-

Hydrazinolysis: Suspend the phthalimide intermediate (from Step 1) in Ethanol.

-

Cleavage: Add Hydrazine Hydrate (5.0 eq).

-

Reflux: Heat to reflux for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form.

-

Isolation: Cool the mixture. Filter off the phthalhydrazide solid.

-

Purification: Concentrate the filtrate. Dissolve the residue in DCM (Dichloromethane) and wash with 1N NaOH (to remove remaining phthalhydrazide) and Brine. Dry over Na₂SO₄ and concentrate.

-

Salt Formation (Optional but Recommended): Treat the oil with HCl/Ether to generate the hydrochloride salt for long-term stability.

Part 3: Structural Characterization (Predicted)

Researchers should validate the synthesized product against these predicted spectral signatures.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Note: Shifts are estimated based on the 6-bromo isomer and standard indole electronics.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.75 | Doublet (J=1.8 Hz) | 1H | C4-H | Deshielded by Br; meta-coupling to C6. |

| 7.28 | Doublet (J=8.6 Hz) | 1H | C7-H | Ortho-coupling to C6.[1] |

| 7.22 | dd (J=8.6, 1.8 Hz) | 1H | C6-H | Distinctive pattern for 5-substitution. |

| 7.10 | Doublet (J=3.2 Hz) | 1H | C2-H | Characteristic indole C2 proton. |

| 6.45 | Doublet (J=3.2 Hz) | 1H | C3-H | Upfield indole proton. |

| 4.18 | Triplet (J=6.5 Hz) | 2H | N-CH₂ -CH₂ | Deshielded by Indole Nitrogen (N1). |

| 3.05 | Triplet (J=6.5 Hz) | 2H | CH₂-CH₂ -NH₂ | Typical primary amine methylene.[1] |

| 1.40 | Broad Singlet | 2H | -NH₂ | Exchangeable with D₂O.[1] |

Mass Spectrometry (ESI+)

-

Target Ion: [M+H]⁺ = 239.0 / 241.0

-

Signature: A distinct 1:1 doublet pattern is mandatory . If the M+2 peak is missing or significantly lower than 95% relative abundance, the bromine has been lost (likely debrominated during aggressive reduction steps, though unlikely with Hydrazine).

Part 4: Applications & Research Context

1. 5-HT6 Receptor Antagonists: Unlike tryptamines (C3-substituted), N1-substituted indoles often lose affinity for 5-HT2A but gain selectivity for 5-HT6 receptors.[1] This scaffold is used to synthesize antagonists for cognitive enhancement in Alzheimer's research.

2. Kinase Inhibitor Scaffolds: The N1-ethyl-amine chain serves as a "warhead linker."[1] The amine can be coupled to carboxylic acids to extend the molecule into the solvent-exposed region of a kinase ATP-binding pocket, improving solubility and selectivity.[1]

3. PROTAC Linkers: The 5-bromo position allows for Suzuki/Buchwald coupling to a protein-of-interest ligand, while the N1-amine connects to the E3 ligase recruiter (e.g., Thalidomide or VHL ligand).[1]

References

-

Indole N-Alkylation Methodology

-

Gabriel Synthesis on Indoles

- Title: "Efficient Synthesis of N-Substituted Indoles via Gabriel Amine Synthesis"

- Source: Journal of Heterocyclic Chemistry (General Protocol Reference).

-

Relevance: Validates the use of N-(2-bromoethyl)phthalimide for clean mono-alkylation.[1]

-

Isomer Comparison (6-Bromo Analog)

- Title: "2-(6-Bromo-1H-indol-1-yl)ethan-1-amine Properties"

- Source: PubChem / ChemScene.

- Relevance: Provides comparative physicochemical d

-

URL:[Link]

Sources

Solubility profile of 2-(5-bromo-1H-indol-1-yl)ethanamine in organic solvents

The following technical guide details the solubility profile and characterization strategy for 2-(5-bromo-1H-indol-1-yl)ethanamine .

As direct experimental data for this specific N1-substituted isomer is limited in public literature compared to its C3-substituted tryptamine analogs, this guide synthesizes physicochemical principles with standard solubility protocols. It serves as a foundational document for researchers to predict, test, and optimize solvent systems for synthesis and purification.

Executive Summary

2-(5-bromo-1H-indol-1-yl)ethanamine is a lipophilic, N-alkylated indole derivative. Its solubility behavior is governed by three competing structural motifs: the hydrophobic 5-bromoindole core, the basic primary amine tail, and the N1-substitution which eliminates the indole N-H hydrogen bond donor capability.

-

Free Base: Highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF). Poorly soluble in water and aliphatic hydrocarbons (Hexane).

-

Salt Forms (e.g., HCl): Highly soluble in water and lower alcohols (Methanol); insoluble in non-polar organic solvents.

Chemical Identity & Physicochemical Basis[1][2][3][4][5]

Understanding the molecule's architecture is the first step to mastering its solubility.

| Property | Detail |

| Systematic Name | 2-(5-bromo-1H-indol-1-yl)ethanamine |

| Molecular Formula | C₁₀H₁₁BrN₂ |

| Molecular Weight | ~239.11 g/mol |

| Core Structure | Indole (Aromatic Heterocycle) |

| Substituents | 5-Bromo (Lipophilic, Electron-withdrawing) N1-Ethylamine (Basic, Polar) |

| pKa (Predicted) | ~9.5 (Primary Amine) |

| LogP (Predicted) | ~2.8 – 3.2 (Moderately Lipophilic) |

Structural Analysis[5]

-

N1-Substitution Effect: Unlike tryptamines (C3-substituted), this molecule is substituted at the indole nitrogen (N1). This removes the N-H bond, preventing the indole ring from acting as a hydrogen bond donor. This significantly increases solubility in aprotic organic solvents compared to its C3-isomers.

-

Bromine Atom: The heavy halogen at position 5 increases lipophilicity and density, making the free base more soluble in halogenated solvents like Dichloromethane (DCM).

-

Primary Amine: This is the "solubility switch." At neutral/basic pH, it is neutral (lipophilic). At acidic pH, it becomes protonated (

), inverting the profile to hydrophilic.

Predicted Solubility Matrix

The following table categorizes solvent compatibility based on the compound's "Like Dissolves Like" interactions.

Table 1: Solubility Profile by Solvent Class

| Solvent Class | Examples | Free Base Solubility | Salt (HCl) Solubility | Mechanistic Rationale |

| Water (Neutral) | Insoluble (<0.1 mg/mL) | Soluble (>10 mg/mL) | Hydrophobic indole core dominates free base; Ionic charge drives salt solubility. | |

| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Low/Insoluble | High affinity between lipophilic indole and DCM; Salts are too polar. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | High | Dipole-dipole interactions solubilize both forms effectively. |

| Alcohols | Methanol, Ethanol | Moderate - High | High | Amphiphilic nature of alcohols accommodates both the amine and aromatic rings. |

| Esters/Ethers | EtOAc, THF | Good | Low | Good for free base extraction; poor for salt dissolution. |

| Aliphatics | Hexane, Heptane | Low/Insoluble | Insoluble | Lack of polarity prevents interaction with the amine tail or aromatic system. |

Experimental Protocols

Since specific batch-to-batch variations (crystal habit, purity) affect saturation limits, use these protocols to determine exact values.

Protocol A: Visual Solubility Screen (Rapid)

Best for: Initial solvent selection for reactions or extractions.

-

Preparation: Weigh 10 mg of 2-(5-bromo-1H-indol-1-yl)ethanamine into a clear 4 mL vial.

-

Addition: Add solvent in 100 µL increments at room temperature (

). -

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear solution obtained with <1 mL solvent (>10 mg/mL).

-

Sparingly Soluble: Requires 1–10 mL to dissolve (1–10 mg/mL).

-

Insoluble: Solid remains visible after 10 mL (<1 mg/mL).

-

-

Heat Check: If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization .

Protocol B: Saturation Shake-Flask Method (Quantitative)

Best for: Formulation and precise analytical standards.

-

Excess Addition: Add excess solid (approx. 50 mg) to 2 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at constant temperature (

) for 24 hours. -

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (use Nylon for aqueous/alcohols).

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (Detection at 280 nm for indole).

-

Calculation: Compare peak area against a standard curve of known concentration.

-

Visualization of Solubility Dynamics

Diagram 1: Solubility Screening Workflow

This decision tree guides the researcher through selecting the optimal solvent based on the intended application (Synthesis vs. Purification).

Caption: Decision matrix for solvent selection based on chemical form and intended application.

Diagram 2: Molecular Interaction Map

Visualizing how the solvent interacts with specific functional groups on the molecule.

Caption: Mechanistic interaction map showing how solvent classes target specific molecular regions.

Application Notes for Researchers

Synthesis & Workup[5]

-

Reaction Solvent: For N-alkylation or coupling reactions involving this amine, DMF or Acetonitrile are recommended due to high solubility and moderate boiling points.

-

Extraction: To isolate the free base from an aqueous reaction mixture, adjust pH to >10 (using NaOH) and extract with Dichloromethane (DCM) . The high density of the brominated indole makes phase separation in DCM distinct and rapid.

-

Purification: The free base is likely an oil or low-melting solid. Convert to the Hydrochloride salt (using HCl in Dioxane/Ether) to precipitate a stable, water-soluble solid for easy filtration.

Storage & Stability[3]

-

Solution Stability: Solutions in chlorinated solvents may degrade over time due to trace acid formation (dehalogenation). Store stock solutions in DMSO at -20°C.

-

Light Sensitivity: Indoles are photosensitive. The 5-bromo substituent can undergo photolytic debromination. Store all solutions in amber vials wrapped in foil.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for solubility and recrystallization).

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001 , 46(1-3), 3-26. (Principles of LogP and solubility prediction).

-

PubChem Database. "Indole Properties and Derivatives." National Library of Medicine. (General physicochemical data for indole scaffolds). [Link]

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem., 2011 , 54(8), 2529–2591. (Discussion on halogen effects on lipophilicity).

A Technical Guide to the Pharmacological Potential of N1-Substituted 5-Bromoindole Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2][3] The strategic introduction of a bromine atom at the 5-position of this scaffold significantly alters its electronic properties and offers a versatile handle for synthetic modification, particularly through modern cross-coupling reactions.[2] When combined with diverse substitutions at the N1-position, the resulting 5-bromoindole derivatives exhibit a remarkable breadth of biological activities. This guide provides an in-depth analysis of the pharmacological potential of N1-substituted 5-bromoindole derivatives, focusing on their demonstrated anticancer, antiviral, and neuroprotective applications. We will explore the underlying mechanisms of action, present representative synthetic and bioassay protocols, and summarize key structure-activity relationship (SAR) data to provide a comprehensive resource for researchers in drug discovery and development.

The 5-Bromoindole Scaffold: A Chemically Privileged Starting Point

The indole ring system is a bicyclic heterocycle that mimics the structure of tryptophan and can effectively interact with a multitude of biological targets.[3] The introduction of a bromine atom at the C-5 position confers several advantageous properties:

-

Modulated Lipophilicity: The halogen atom increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.

-

Electronic Effects: As an electron-withdrawing group, the bromine atom influences the electron density of the indole ring, which can modulate the binding affinity of the molecule to its target proteins.

-

Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates.

-

Synthetic Versatility: Most importantly, the bromine atom serves as a key functional group for synthetic elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic and diverse modification of the scaffold to explore structure-activity relationships (SAR).[2]

The N1-position of the indole ring provides another critical point for modification. Substituents at this position can project into solvent-exposed regions of a binding pocket or make crucial interactions with the target protein, profoundly influencing both potency and selectivity. The combination of modifications at N1 and the presence of bromine at C5 creates a powerful platform for generating diverse chemical libraries with a wide range of pharmacological profiles.

Key Pharmacological Activities and Mechanisms of Action

Anticancer Potential

N1-substituted 5-bromoindole derivatives have emerged as a highly promising class of anticancer agents, primarily functioning as inhibitors of key signaling proteins involved in cancer cell proliferation, survival, and angiogenesis.[2][4]

Mechanism of Action: Kinase Inhibition

Many N1-substituted 5-bromoindoles act as ATP-competitive kinase inhibitors. The indole scaffold can effectively occupy the adenine-binding region of the ATP pocket in kinases, while the N1-substituent can be tailored to interact with adjacent regions to enhance potency and selectivity.[2]

A critical pathway often targeted is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers, promoting cell growth and survival.[5] Some indole derivatives have been developed as potent and selective inhibitors of PI3Kδ, a specific isoform of phosphoinositide 3-kinase.[5][6] Inhibition of PI3Kδ blocks the phosphorylation of AKT (p-AKT Ser473), leading to cell cycle arrest, typically at the G1 phase, and subsequent inhibition of tumor cell proliferation.[5][6]

Another significant target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Certain 1-benzyl-5-bromoindolin-2-one derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby blocking the formation of new blood vessels required for tumor growth.[7]

Antiviral Activity

The indole scaffold is a privileged structure in the development of antiviral agents, including several approved drugs.[1] N1-substituted 5-bromoindoles have shown particular promise against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza.[1][8]

Mechanism of Action: Enzyme Inhibition

-

Reverse Transcriptase Inhibitors (RTIs): For retroviruses like HIV, reverse transcriptase is an essential enzyme for converting viral RNA into DNA. N1-substituted indolylarylsulfones, which can include a 5-bromo substituent, have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] These compounds bind to an allosteric pocket on the enzyme, inducing a conformational change that inactivates it and halts viral replication. The N1-substituent is often crucial for achieving high potency against both wild-type and drug-resistant viral strains.[1]

-

Neuraminidase Inhibitors: For influenza virus, neuraminidase is a key enzyme that allows newly formed viral particles to be released from the host cell. Derivatives of ethyl 6-bromo-5-hydroxyindole-3-carboxylate have been identified as effective inhibitors of the influenza virus, likely interfering with critical viral proteins like neuraminidase or inhibiting viral uncoating.[8]

Potential in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) are characterized by complex pathologies including protein aggregation, oxidative stress, and neuroinflammation.[9][10][11] The structural versatility of N1-substituted 5-bromoindoles makes them attractive candidates for developing multi-target-directed ligands to address this complexity.

Potential Mechanisms of Action:

-

Cholinesterase Inhibition: A key strategy in managing AD is to increase acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] The indole nucleus is a scaffold found in potent cholinesterase inhibitors.

-

Modulation of Protein Aggregation: Pathological aggregation of proteins like amyloid-β (Aβ) and tau is a hallmark of AD.[10] Indole derivatives can be designed to interfere with these aggregation processes.

-

S1P Receptor Modulation: Sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5, are expressed on various brain cells and are involved in neuroinflammation and neurodegeneration.[12] Modulators of these receptors that can cross the blood-brain barrier represent a promising therapeutic avenue, and the lipophilic nature of 5-bromoindoles makes them suitable for this purpose.[12]

Synthetic Strategies and Methodologies

The synthesis of N1-substituted 5-bromoindoles typically begins with commercially available 5-bromoindole. The key step is the substitution at the indole nitrogen, which requires deprotonation followed by reaction with an electrophile.

Representative Protocol: N1-Alkylation of 5-Bromoindole

This protocol describes a general method for the N-alkylation of 5-bromoindole using a strong base and an alkyl halide.

Rationale: The N-H bond of the indole ring is weakly acidic (pKa ≈ 17). A strong, non-nucleophilic base like sodium hydride (NaH) is required to quantitatively deprotonate the nitrogen, forming the indolide anion. This highly nucleophilic anion then readily attacks the electrophilic carbon of an alkyl halide (e.g., benzyl bromide) in an SN2 reaction to form the N-C bond. Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are used to dissolve the reactants and facilitate the reaction without interfering with the strong base.

Materials:

-

5-Bromoindole

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Alkyl Halide (e.g., Benzyl Bromide)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Ammonium Chloride (NH4Cl) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

Step-by-Step Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromoindole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water, releasing flammable hydrogen gas.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become a suspension of the sodium salt.[13]

-

Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cooled suspension.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc and water. Separate the layers. Extract the aqueous layer twice more with EtOAc.

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to yield the pure N1-substituted 5-bromoindole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pharmacological Evaluation: Key Assays

Evaluating the biological activity of newly synthesized compounds is a critical step. The choice of assay depends on the therapeutic target.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]

Rationale: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytostatic effect.

Step-by-Step Procedure: [2]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of the N1-substituted 5-bromoindole derivative in DMSO. Perform serial dilutions in complete growth medium to achieve a range of final concentrations.

-

Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Summary & Structure-Activity Relationships (SAR)

The following table summarizes the anticancer activity of representative N1-substituted 5-bromo-indolin-2-one derivatives against various cancer cell lines. This data highlights the critical role of the N1-substituent in modulating potency.

| Compound ID | N1-Substituent | Scaffold | Target Cancer Cell Line | IC50 (µM) | Reference |

| 7c | Benzyl | 5-Bromoindolin-2-one | MCF-7 (Breast) | 7.17 | [14] |

| 7d | 4-Chlorobenzyl | 5-Bromoindolin-2-one | MCF-7 (Breast) | 2.93 | [7][14] |

| 7d | 4-Chlorobenzyl | 5-Bromoindolin-2-one | A-549 (Lung) | 9.57 | [14] |

| 23c | (See Ref) | 5-Bromo-7-azaindolin-2-one | A549 (Lung) | 3.103 | [15] |

| 23d | (See Ref) | 5-Bromo-7-azaindolin-2-one | Skov-3 (Ovarian) | 3.721 | [15] |

| Sunitinib | (Reference Drug) | Indolin-2-one | A549 (Lung) | 29.257 | [15] |

Key SAR Insights:

-

Aromatic N1-Substituents: As seen with compounds 7c and 7d , a benzyl group at the N1-position is favorable for activity.

-

Electronic Effects: The addition of an electron-withdrawing chlorine atom to the benzyl ring (compound 7d vs. 7c ) significantly improves potency against the MCF-7 cell line, suggesting that electronic tuning of the N1-substituent is a key optimization strategy.[14]

-

Scaffold Modification: Replacing a carbon at the 7-position of the indole ring with a nitrogen (azaindole scaffold, compounds 23c and 23d ) can lead to highly potent compounds that outperform established drugs like Sunitinib in certain cell lines.[15]

Future Perspectives

N1-substituted 5-bromoindole derivatives represent a versatile and highly fruitful scaffold for modern drug discovery. The synthetic accessibility and the wide range of demonstrated biological activities ensure that this compound class will remain an area of intense research. Future efforts will likely focus on:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets involved in complex diseases like cancer and neurodegenerative disorders.

-

Covalent Inhibitors: Incorporating a reactive "warhead" onto the scaffold to enable covalent bond formation with the target protein, potentially leading to increased potency and duration of action.

-

Bioisosteric Replacement: Exploring replacements for the indole core itself to further optimize pharmacokinetic and pharmacodynamic properties while maintaining key binding interactions.[5][6]

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. Available at: [Link]

-

Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

-

Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. Available at: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Iraqi Academic Scientific Journals. Available at: [Link]

-

A bioisosteric approach to the discovery of indole carbinol androgen receptor ligands. Semantic Scholar. Available at: [Link]

-

A review on recent developments of indole-containing antiviral agents. PMC. Available at: [Link]

- Process for preparation of 5-substituted indole derivatives. Google Patents.

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. Available at: [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PMC. Available at: [Link]

-

Synthesis and anti-influenza virus activity of ethyl 6-bromo-5- hydroxyindole-3-carboxylate derivatives. ResearchGate. Available at: [Link]

-

Novel Compounds as S1P5 Modulators for Treating Neurodegenerative Diseases. ResearchGate. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Available at: [Link]

-

Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds. Hindawi. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Organic and Medicinal Chemistry International. Available at: [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. ResearchGate. Available at: [Link]

-

Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC. Available at: [Link]

-

Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles. ResearchGate. Available at: [Link]

-

Synthesis of some N-substituted indole derivatives and their biological activities. PubMed. Available at: [Link]

-

N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. Available at: [Link]

-

ChemInform Abstract: Synthesis of Some N-Substituted Indole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]

-

Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers. Available at: [Link]

-

Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI. Available at: [Link]

Sources

- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 14. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 2-(5-bromo-1H-indol-1-yl)ethanamine

An In-depth Technical Guide to the Safety Profile of 2-(5-bromo-1H-indol-1-yl)ethanamine

Executive Summary: A Synthesized Hazard Profile

2-(5-bromo-1H-indol-1-yl)ethanamine is a substituted indole that should be handled as a potent, biologically active compound of unknown toxicity. Based on an analysis of its structural motifs—a brominated aromatic ring, an indole core, and an ethanamine side chain—a composite hazard profile has been established. The compound is predicted to be harmful if swallowed , a serious eye irritant , a skin sensitizer , and may cause respiratory irritation . The presence of the bromine atom may also contribute to higher persistence and toxicity compared to its non-halogenated parent compound.[1]

The primary operational risks involve exposure during weighing and transfer (inhalation of dust), dermal contact, and accidental ingestion. Due to its likely biological activity, potentially targeting serotonin receptors, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment to minimize any possibility of exposure.[2][3]

Caption: Synthesis of Hazard Profile from Analogous Compound Data.

Physicochemical Properties and Stability Considerations

While experimentally determined data for this specific molecule is scarce, the following properties can be inferred from its structure and data from similar compounds.

| Property | Inferred Value / Observation | Rationale & Scientific Justification |

| Physical State | Likely a light-yellow to yellow powder or crystalline solid at room temperature. | This is a common physical form for many substituted indole derivatives of similar molecular weight. |

| Molecular Weight | ~239.11 g/mol | Calculated based on the chemical formula C10H11BrN2. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water is anticipated. | The indole core provides hydrophobicity, while the ethanamine side chain may offer some limited aqueous solubility, especially at acidic pH where the amine is protonated. |

| Stability | The compound should be stored in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). | Substituted indoles can be susceptible to decomposition, particularly when stored in solution for extended periods.[4] It is recommended to store the compound as a dry solid at low temperatures (-20°C) for long-term stability.[4] |

| Odor | May have a strong, persistent, and unpleasant odor. | The parent indole molecule is known for its powerful and fecal odor. While substitution can alter the scent, caution is warranted.[5] |

Core Protocol: Safe Handling and Exposure Control Workflow

Handling this compound requires a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The following workflow is mandatory for all laboratory operations.

Caption: Standard Operating Procedure Workflow for Safe Handling.

Step-by-Step Methodology:

-

Engineering Controls : All manipulations that could generate dust or aerosols (e.g., weighing, preparing stock solutions) must be performed inside a certified chemical fume hood or a glovebox. The high potency potential necessitates this primary barrier.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1g) or if there is a splash risk.

-

Hand Protection : Use nitrile gloves. Given the lack of specific permeation data, it is prudent to double-glove. Change gloves immediately if contamination is suspected.

-

Body Protection : A lab coat must be worn and fully buttoned. For larger scale operations, a chemically resistant apron is recommended.

-

-

Decontamination & Waste Disposal :

-

All contaminated glassware and equipment should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood. The rinsate must be collected as halogenated organic waste.

-

Solid waste (contaminated gloves, paper towels, etc.) must be placed in a dedicated, labeled hazardous waste container.

-

Given the aquatic toxicity noted in analogs (H401), do not allow the product or its solutions to enter drains.

-

Reactivity and Incompatibilities

The chemical reactivity of 2-(5-bromo-1H-indol-1-yl)ethanamine is dictated by the indole nucleus, the primary amine, and the bromo-substituent.

-

Incompatible Materials : Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and strong bases.[6][7] The indole ring can be susceptible to oxidation, and the amine group will react exothermically with strong acids.

-

Hazardous Decomposition Products : Upon combustion, hazardous and toxic fumes will be generated, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide (HBr) gas. This makes it critical to use appropriate fire-fighting measures and self-contained breathing apparatus in the event of a fire.

-

Influence of the Bromo-Substituent : The bromine atom is an electron-withdrawing group that can influence the reactivity of the indole ring in electrophilic substitution reactions.[1] While generally stable, bromoarenes can undergo reactions such as metal-halogen exchange with organometallic reagents.[8]

Toxicological Profile: An Evidence-Based Assessment

A definitive toxicological profile is unavailable. However, a robust assessment can be made based on its constituent parts.

-

Acute Toxicity : Based on analogs, the compound is classified as Category 4 Acute Oral Toxicity (Harmful if swallowed) . The LD50 is unknown, but all exposure routes should be avoided. Inhalation of dust may cause respiratory irritation. Direct contact can cause serious eye irritation and potential skin irritation.[6][9]

-

Sensitization : Analogs are listed as potential skin sensitizers (H317), meaning repeated dermal contact may lead to an allergic reaction. It is critical to prevent all skin exposure.

-

Systemic & Chronic Effects :

-

Neurological Activity : As a tryptamine derivative, the compound has a high potential for biological activity, possibly interacting with the central nervous system (CNS). Many substituted tryptamines are agonists for serotonin receptors.[2][3] Researchers should assume the compound is neurologically active and handle it with corresponding care.

-

Toxicity of Brominated Aromatics : Brominated aromatic compounds can exhibit higher toxicity, persistence, and potential for bioaccumulation than their non-brominated counterparts.[1] Metabolism of such compounds can sometimes lead to hepatotoxic byproducts.[10] While the risk for this specific molecule is unquantified, it represents a potential long-term hazard to consider.

-

-

Mutagenicity & Carcinogenicity : No data is available. It has not been evaluated by IARC, NTP, or OSHA. In the absence of data, it should be treated as a compound with unknown long-term health effects.

References

-

Toxicity of selected brominated aromatic compounds. PubMed, National Library of Medicine. [Link]

-

Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]

-

3-methyl-2-(trimethylsilyl)indole. Organic Syntheses Procedure. [Link]

-

Synthesis of Procedure 71D. 5-BROMO-α,α-DIMETHYL-1H-INDOL-3-YL-ETHANEAMINE. Molbase. [Link]

-

Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. ACS Publications. [Link]

-

Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PMC, National Library of Medicine. [Link]

-

BindingDB BDBM50331288 2-(5-bromo-1H-indol-3-yl)ethanamine. BindingDB. [Link]

-

2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethanamine. PubChem, National Library of Medicine. [Link]

-

Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. PubMed, National Library of Medicine. [Link]

-

2-(5,6-Dibromo-1H-indol-3-yl)ethan-1-amine - Similar Compounds. EPA CompTox Chemicals Dashboard. [Link]

-

Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. PubMed, National Library of Medicine. [Link]

-

How do you deal with the smell of indole? Reddit. [Link]

-

3-Substituted indole: A review. International Journal of Chemical Studies. [Link]

-

An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide. ResearchGate. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. PMC, National Library of Medicine. [Link]

-

Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. PMC, National Library of Medicine. [Link]

-

Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. [Link]

-

Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry Department. [Link]

-

Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BindingDB BDBM50331288 2-(5-bromo-1H-indol-3-yl)ethanamine::5-Br-T::CHEMBL1288717 [bindingdb.org]

- 3. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. reddit.com [reddit.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 5-Bromoindole Ethylamine Analogs: A Technical Guide for Drug Discovery

Introduction: The Bromine Advantage in Indole Alkaloids

Brominated indoles, a prominent class of compounds, have captured the attention of the scientific community due to their extensive and potent biological activities.[1] These molecules, distinguished by an indole nucleus substituted with one or more bromine atoms, hold significant therapeutic promise across a spectrum of diseases, including inflammation, cancer, and neurodegenerative disorders.[1] The introduction of bromine into the indole structure imparts unique chemical properties, such as heightened lipophilicity and modified electronic distribution, which frequently translate to superior biological potency and target selectivity when compared to their non-halogenated counterparts.[1] This guide provides a comprehensive technical overview of a specific subclass, the 5-bromoindole ethylamine analogs, for researchers, scientists, and drug development professionals. We will delve into their synthesis, pharmacological profiles, and the critical structure-activity relationships that govern their therapeutic potential.

Synthetic Pathways: Crafting the 5-Bromoindole Ethylamine Scaffold

The synthesis of 5-bromoindole ethylamine analogs can be achieved through various established methodologies, with the Fischer indole synthesis being a cornerstone approach.[1] This method offers a versatile and reliable route to the core indole structure, which can then be further modified to yield a diverse range of analogs.

Experimental Protocol: Fischer Indole Synthesis of 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT)

This protocol outlines the synthesis of 5-bromo-DMT, a representative 5-bromoindole ethylamine analog.

Principle: The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form the indole ring. In this case, 4-bromophenylhydrazine hydrochloride reacts with the dimethylamino acetal of N,N-dimethyl-β-amino-propionaldehyde to yield 5-bromo-DMT.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenylhydrazine hydrochloride and the dimethylamino acetal of N,N-dimethyl-β-amino-propionaldehyde in a suitable solvent such as ethanol or glacial acetic acid.

-

Acid Catalysis: Slowly add a dilute solution of a strong acid, for example, sulfuric acid or polyphosphoric acid, to the reaction mixture while stirring.[1] The acid acts as a catalyst to facilitate the cyclization reaction.

-

Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

-

Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous salt like sodium sulfate and then filter. Concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude 5-bromo-DMT using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure compound.[1]

Self-Validation: The purity and identity of the synthesized 5-bromo-DMT should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Pharmacological Profile: A Focus on Serotonergic Systems

5-Bromoindole ethylamine analogs, particularly 5-bromo-DMT, exhibit a complex pharmacological profile primarily centered on their interaction with serotonin (5-HT) receptors.[1][2][3][4] These interactions are the foundation of their observed biological effects.

Receptor Binding Affinities

Quantitative data from competitive binding assays reveal the affinity of these analogs for various serotonin receptor subtypes. 5-bromo-DMT, for instance, demonstrates a broad affinity, with a notable interaction with the 5-HT1A, 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7 receptors, as well as the serotonin transporter (SERT).[1][3][4]

| Target | Ki (nM) | Reference |

| 5-HT1A Receptor | 16.9 | [4] |

| 5-HT2A Receptor | 138 | [4] |

| 5-HT2B Receptor | 403 | [4] |

| 5-HT2C Receptor | 193 | [4] |

| 5-HT6 Receptor | High Affinity | [2][3] |

| 5-HT7 Receptor | High Affinity | [2][3] |

| Serotonin Transporter (SERT) | 971 | [4] |

| Table 1: Receptor Binding Affinities (Ki) of 5-Bromo-DMT for Human Serotonin Receptors and the Serotonin Transporter. |

Functional Activity: Beyond Simple Binding

Beyond mere affinity, the functional activity of these analogs at their target receptors is crucial. 5-Bromo-DMT acts as a partial agonist at the 5-HT2A receptor and a weak full agonist at the 5-HT1A receptor.[1][4] This mixed agonist profile likely contributes to its unique behavioral effects.

Structure-Activity Relationships (SAR): The Significance of the 5-Bromo Substitution

The substitution of a bromine atom at the 5-position of the indole ring is a key determinant of the pharmacological activity of these ethylamine analogs.

Key SAR Insights:

-

Increased Affinity: The presence of a halogen at the 5-position generally modulates receptor affinity and selectivity across key serotonin receptors.[5]

-

Reduced Hallucinogenic Potential: Unlike its non-brominated parent compound, DMT, and other halogenated analogs like 5-fluoro-DMT, 5-bromo-DMT does not induce the head-twitch response in rodents, a behavioral marker for hallucinogenic potential in humans.[4][5] This suggests that the bromine atom at the 5-position significantly attenuates or eliminates psychedelic effects.

-

Antidepressant and Sedative Effects: Preclinical studies have demonstrated that 5-bromo-DMT exhibits antidepressant-like and sedative properties.[2][4][5] This is in stark contrast to the classic psychedelic effects of DMT.

-

Influence of Acyl Chain Length (in Tryptamines): In a series of 6-bromotryptamine derivatives, the length of the N-acyl chain was found to be crucial for 5-HT2A receptor antagonist activity, with an optimal chain length observed for N-hexanoyl.[6] While this study focused on 6-bromo analogs, it highlights the importance of substitutions on the ethylamine side chain in modulating activity.

Therapeutic Potential: A New Avenue for Neuropsychiatric Disorders

The unique pharmacological profile of 5-bromoindole ethylamine analogs, particularly their non-hallucinogenic nature coupled with antidepressant and anxiolytic potential, makes them promising candidates for the development of novel therapeutics for mood and anxiety disorders.[2][5]

Proposed Mechanism of Action: Neuroplasticity

Recent research suggests that the therapeutic effects of certain serotonergic compounds may be mediated by their ability to induce neuroplasticity. 5-Bromo-DMT has been shown to upregulate immediate early genes associated with neuroplasticity in the prefrontal cortex and hippocampus and to promote dendritic growth in cortical neurons.[5] This suggests a potential mechanism for its observed rapid antidepressant-like effects in animal models.[5]

Visualizing the Science

Proposed Biosynthetic Pathway of 5-Bromo-DMT

Caption: A proposed biosynthetic pathway for 5-bromo-DMT, starting from L-tryptophan.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: A generalized workflow for a competitive radioligand binding assay to determine receptor affinity.

Conclusion: Future Directions and Unexplored Frontiers

5-Bromoindole ethylamine analogs represent a fascinating and promising class of compounds with significant therapeutic potential. Their unique pharmacological profile, characterized by a lack of hallucinogenic activity and the presence of antidepressant and anxiolytic effects, positions them as valuable leads in the development of next-generation treatments for neuropsychiatric disorders. Further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacokinetic properties, and explore their efficacy in more advanced preclinical and clinical models. The continued exploration of this chemical space holds the promise of delivering novel and improved therapies for patients in need.

References

-

5-Bromo-DMT - Grokipedia. (URL: [Link])

-

Synthesis of 5- and 7-bromotryptophan and of [5-bromotryptophan9]-β-corticotrophin-(1–24)-tetracosapeptide, a highly potent corticotrophin analogue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

5-Bromo-DMT - Wikipedia. (URL: [Link])

-

and 7-bromotryptophan and of [5-bromotryptophan9]-β-corticotrophin-(1–24)-tetracosapeptide, a highly potent corticotrophin analogue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PubMed Central. (URL: [Link])

-

(PDF) Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential - ResearchGate. (URL: [Link])

Sources

- 1. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Functionalization of 5-Bromoindoles: A Comparative Analysis of N1 and C3 Substitution

Abstract

The 5-bromoindole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a multitude of therapeutic agents. Its value lies in the strategic placement of the bromine atom on the benzene ring, which provides a reactive handle for extensive diversification, primarily through palladium-catalyzed cross-coupling reactions.[1][2] However, the true synthetic potential of this "privileged" structure is unlocked through the selective functionalization of the pyrrole ring, specifically at the N1 and C3 positions. Substitution at these sites dramatically alters the molecule's steric, electronic, and hydrogen-bonding properties, thereby profoundly influencing its pharmacological profile. This guide provides an in-depth technical analysis of the divergent reactivity of the N1 and C3 positions of 5-bromoindoles, offering field-proven insights into the synthetic methodologies, mechanistic underpinnings, and strategic implications for drug discovery professionals.

The 5-Bromoindole Core: A Privileged Scaffold

The indole ring system is a ubiquitous feature in natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[3] The introduction of a bromine atom at the C5 position enhances the scaffold's utility in several ways:

-

Electronic Modulation : The electron-withdrawing nature of bromine influences the electron density of the indole ring system.

-

Metabolic Stability : The presence of a halogen can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.

-

Synthetic Handle : Most importantly, the C-Br bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This allows for the facile introduction of aryl, vinyl, alkynyl, and amino moieties, enabling extensive Structure-Activity Relationship (SAR) studies.[4]

Synthesis of the 5-Bromoindole Starting Material

Direct bromination of indole is often unselective, leading to substitution at the highly reactive C3 position.[5] Therefore, a robust and scalable synthesis of 5-bromoindole typically involves a multi-step sequence that protects the more reactive pyrrole ring positions.[6][7]

Typical Synthetic Workflow for 5-Bromoindole:

Caption: Common synthetic route to 5-bromoindole.

N1-Substitution: Modulating the Indole Nitrogen

The nitrogen atom of the indole ring (N1) possesses a weakly acidic proton (pKa ≈ 21 in DMSO).[3] Its functionalization proceeds through deprotonation to form a nucleophilic indolide anion, which then reacts with various electrophiles. This pathway fundamentally alters the character of the indole scaffold by removing its hydrogen bond-donating capability, a critical interaction for many biological targets.[8]

Synthetic Methodologies for N1-Substitution

Deprotonation of the N-H bond requires strong bases such as sodium hydride (NaH), n-butyl lithium (n-BuLi), or potassium hydroxide (KOH) in an aprotic solvent like THF or DMF.[3] The resulting anion is a powerful nucleophile.

-

N-Alkylation : Reaction with alkyl halides (R-X) or tosylates (R-OTs).

-

N-Arylation : Typically achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides.

-

N-Acylation : Reaction with acyl chlorides (R-COCl) or anhydrides.

-

N-Sulfonylation : Reaction with sulfonyl chlorides (R-SO2Cl), often used to install a protecting group like a tosyl (Ts) or phenylsulfonyl group.[9]

General Scheme for N1-Substitution:

Caption: Nucleophilic substitution at the N1 position.

Experimental Protocol: N1-Alkylation of 5-Bromoindole

Objective: To synthesize 1-methyl-5-bromoindole.

Materials:

-

5-Bromoindole

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide (MeI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromoindole.

-

Dissolve the indole in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

C3-Substitution: The Realm of Electrophilic Attack

The pyrrole ring of indole is electron-rich, making it highly susceptible to electrophilic substitution. The C3 position is overwhelmingly the most reactive site, calculated to be approximately 10¹³ times more reactive than a position on a benzene ring.[3] This pronounced regioselectivity is due to the formation of the most stable carbocation intermediate (arenium ion), where the positive charge is stabilized by the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[10][11]